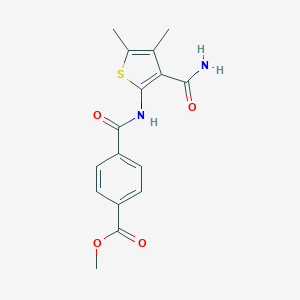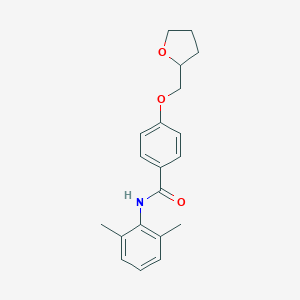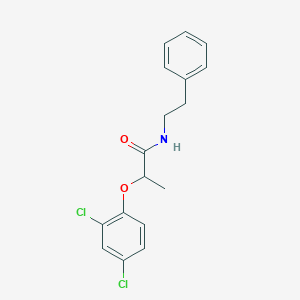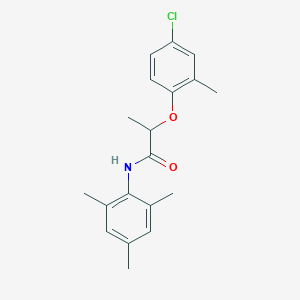
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate, also known as Methyl 4-carbamoyl-2-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate involves the inhibition of various signaling pathways that are involved in the proliferation and survival of cancer cells. Studies have shown that this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in the regulation of cell growth and survival. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
This compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species.
実験室実験の利点と制限
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using standard laboratory techniques. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate exhibits potent anti-cancer and anti-inflammatory activities, which make it an attractive candidate for further research. However, there are also some limitations associated with the use of this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate in lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate.
将来の方向性
There are several future directions for research on Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate. Another direction is to investigate the mechanism of action of this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate in more detail to identify potential targets for drug development. Finally, there is a need to investigate the toxicity and pharmacokinetics of this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate to ensure its safety for use in humans.
Conclusion:
This compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate is a promising compound that exhibits potent anti-cancer and anti-inflammatory activities. Its multi-step synthesis method and stable nature make it an attractive candidate for further research. However, further studies are needed to determine its toxicity, pharmacokinetics, and optimal dosage and administration route. Overall, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has the potential to be a valuable therapeutic agent for the treatment of various diseases.
合成法
The synthesis of Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-carbamoylbenzoic acid with thionyl chloride to form 4-chlorocarbonylbenzoic acid. The second step involves the reaction of 4-chlorocarbonylbenzoic acid with 2-amino-4,5-dimethylthiazole to form 4-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoic acid. The final step involves the reaction of 4-((4,5-dimethylthiazol-2-yl)carbamoyl)benzoic acid with methyl chloroformate to form this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate.
科学的研究の応用
Methyl 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. Studies have shown that this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate exhibits anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound 4-((3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIPDHBGLZWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dibromo-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B365886.png)
![3-Bromo-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B365887.png)
![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B365900.png)

![2-(1,3-Benzothiazol-2-yl)-4-[N-(3,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B365913.png)
![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)

![Methyl 4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzoate](/img/structure/B365988.png)
![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)


